molecular formula C10H9N3O B3352793 3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one CAS No. 51052-05-2

3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one

Cat. No.: B3352793
CAS No.: 51052-05-2
M. Wt: 187.2 g/mol
InChI Key: XYSOTIPEODPZTL-UHFFFAOYSA-N
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Description

3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one is a bicyclic heterocyclic compound featuring a fused benzimidazole and dihydropyrazinone scaffold. This structure confers unique electronic and steric properties, making it a promising candidate for medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyrazino[1,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-9-12-7-3-1-2-4-8(7)13(9)6-5-11-10/h1-4H,5-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSOTIPEODPZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648213
Record name 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51052-05-2
Record name 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid can yield benzimidazole derivatives . Another approach involves the use of vinyl selenones in a Michael addition-cyclization cascade, which is both cost-effective and eco-friendly .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituents being introduced, but typical reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of 3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one and its derivatives. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound exhibits its anticancer properties through multiple mechanisms, including the inhibition of specific kinases involved in cancer progression. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFR), which play a crucial role in tumor growth and metastasis. One study reported an IC50 value of 30.2 nM for a specific derivative against FGFR1, indicating potent inhibitory activity .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the benzimidazole ring in enhancing anticancer activity. For example, modifications at the 4-position and 6-position significantly influence the compound's potency against various cancer cell lines .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. Several derivatives have been synthesized and screened for antibacterial and antifungal activities.

  • Antibacterial Activity : Some studies have reported that specific derivatives exhibit substantial antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, a derivative was found to display a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Antifungal Activity : In addition to antibacterial properties, certain derivatives have shown promising antifungal activity, making them candidates for further development in treating fungal infections .

Other Therapeutic Applications

Beyond anticancer and antimicrobial applications, this compound has potential uses in other therapeutic areas:

  • Inhibition of Enzymes : The compound has been investigated for its ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in immune regulation and tumor immune evasion. Compounds derived from this framework have shown IC50 values indicating effective enzyme inhibition .
  • Neuroprotective Effects : Preliminary studies suggest that some derivatives may possess neuroprotective properties, potentially offering new avenues for treating neurodegenerative diseases. However, more research is needed to establish these effects conclusively.

Data Summary Table

ApplicationActivity TypeIC50/EffectivenessReference
AnticancerFGFR Inhibition30.2 nM
AntibacterialMIC Against E. coliComparable to antibiotics
AntifungalEffective Against Candida spp.Significant inhibition
Enzyme InhibitionIDO InhibitionIC50 = 5.3 μM
NeuroprotectivePotential EffectsUnder investigation

Case Study 1: FGFR Inhibition

A series of derivatives were synthesized to evaluate their inhibitory effects on FGFRs. One compound exhibited an IC50 value of 30.2 nM against FGFR1 in enzymatic assays, suggesting its potential as an anticancer agent targeting this receptor.

Case Study 2: Antimicrobial Screening

A set of novel derivatives was screened against several bacterial strains and fungi. The results indicated that certain compounds had MIC values lower than those of established antibiotics, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the core structure .

Comparison with Similar Compounds

Table 2: Pharmacological Comparison

Compound Target/Activity Potency (IC50/Ki) Selectivity Notes Reference
3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one 5-HT2A receptor 18 nM >100-fold selectivity over other 5-HT subtypes
Pyrazino[1,2-a]indol-1-one (108a) 5-HT1A receptor 15 nM Moderate 5-HT2 cross-reactivity
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one Antifungal (Candida/Aspergillus) Not reported Broad-spectrum activity
Electronic and Steric Considerations
  • Benzimidazole vs. Indazole/Indole: The benzimidazole core provides two nitrogen atoms in the fused ring, enhancing hydrogen-bonding capacity and π-π stacking interactions compared to indole (one nitrogen) or indazole (two nitrogens in non-fused positions). This may improve binding to targets like kinase enzymes or G-protein-coupled receptors.
  • Substituent Effects :

    • Alkyl chains (e.g., hexyl groups) on indole-based derivatives improve lipophilicity and membrane permeability .
    • Electron-withdrawing groups on indazole derivatives enhance 5-HT2A binding affinity .

Biological Activity

3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one (CAS Number: 51052-05-2) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4OC_{10}H_{10}N_4O with a molecular weight of approximately 187.20 g/mol. The compound features a fused ring system that contributes to its biological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative potential of various benzimidazole derivatives, including this compound. The compound has shown promising results against different cancer cell lines. For instance, a study reported that derivatives with similar scaffolds exhibited GI50 values ranging from 44 nM to 59 nM against various tumor cell lines, indicating significant antiproliferative effects .

CompoundCell LineGI50 (nM)
This compoundA549 (lung cancer)<50
Other derivativesHT29 (colorectal cancer)44 - 59

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular proliferation and survival pathways. For example, some benzimidazole derivatives have been identified as inhibitors of the FGFR (Fibroblast Growth Factor Receptor) with IC50 values below 100 nM . The specific mechanisms for this compound are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzimidazole scaffold can significantly influence the biological activity of the compounds. For instance:

  • Substituents at the N-2 position of the hydrazinyl moiety enhance antiproliferative activity.
  • The presence of electron-withdrawing or electron-donating groups can alter the binding affinity to target proteins.

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

  • Anticancer Activity : A study evaluated a series of benzimidazole derivatives for their anticancer properties using various human cancer cell lines. The results demonstrated that compounds with similar structures exhibited significant cytotoxicity against breast and lung cancer cells .
  • Enzymatic Inhibition : Another investigation focused on the enzymatic inhibition properties of benzimidazole derivatives. The study found that certain modifications led to enhanced inhibition of key enzymes involved in tumor progression .

Q & A

Q. What are the common synthetic routes for 3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one?

The compound is typically synthesized via cyclization reactions involving quinoxalinone or benzimidazole precursors. For example, highlights the use of phenylhydrazine with 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one to form benzimidazole derivatives through rearrangement. Key steps include:

  • Condensation of hydrazine derivatives with carbonyl-containing intermediates.
  • Acid- or base-catalyzed cyclization under reflux conditions.
  • Purification via column chromatography or recrystallization (yields ~60–85%) .

Q. What spectroscopic techniques are most effective for structural confirmation?

Structural elucidation relies on:

  • Single-crystal X-ray diffraction for absolute stereochemical determination (e.g., and used this to resolve torsion angles and bond lengths) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm1^{-1}) .

Q. How can researchers assess the purity of this compound?

Methodological approaches include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm).
  • Melting point analysis to compare with literature values.
  • Mass spectrometry (MS) for molecular ion peak verification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

  • Design of Experiments (DOE) to test variables like solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading (e.g., p-toluenesulfonic acid).
  • Microwave-assisted synthesis to reduce reaction time ( implies fused heterocycles benefit from such methods) .
  • Monitoring intermediates via thin-layer chromatography (TLC) to identify kinetic bottlenecks .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to simulate NMR chemical shifts or IR spectra, then compare with experimental results (as in and ) .
  • Re-evaluate computational models for solvent effects or conformational flexibility.
  • Validate crystallographic data against theoretical electrostatic potential maps .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substitution patterns : Introduce electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) at positions 2 or 4 of the benzimidazole ring ( and suggest such modifications alter bioactivity) .
  • Heteroatom replacement : Replace pyrazine nitrogen with sulfur or oxygen to study electronic effects.
  • Pharmacophore mapping : Use molecular docking to predict binding affinity with target proteins (e.g., kinases or GPCRs) .

Q. What are the challenges in characterizing degradation products under oxidative conditions?

  • LC-MS/MS to identify transient intermediates.
  • Stability studies under varied pH and temperature to isolate degradation pathways.
  • EPR spectroscopy to detect radical species (if applicable) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Reactant of Route 2
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one

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